Triphenylmethane, 4-chloro
Description
4-Chlorotriphenylmethane (CAS No. 122-630-6) is a chlorinated derivative of triphenylmethane, where a chlorine atom substitutes the para position of one phenyl ring. This compound belongs to the broader class of triphenylmethane derivatives, which are structurally defined by a central methane carbon bonded to three phenyl groups. The introduction of a 4-chloro substituent alters its chemical reactivity, biological activity, and environmental behavior compared to non-halogenated or differently substituted analogues.
Properties
Molecular Formula |
C19H15Cl |
|---|---|
Molecular Weight |
278.8 g/mol |
IUPAC Name |
1-benzhydryl-4-chlorobenzene |
InChI |
InChI=1S/C19H15Cl/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
InChI Key |
BPKFOVGOXFAPRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Chloro vs. 4-Fluoro Substitution
- In enzyme inhibition studies (e.g., PvdQ acylase inhibitors), replacing the 4-chloro group with 4-fluoro on phenyl rings yielded analogues with similar potency (IC50 values). For instance, the 2-trifluoromethylpyridine analogue in the 4-fluoro series (compound 4 ) showed comparable activity to its 4-chloro counterpart (compound 16 ) .
- Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance while maintaining electronic effects critical for target binding.
4-Chloro vs. 4-Methyl Substitution
- Substituting 4-chloro with a methyl group in cytotoxic derivatives (e.g., vicinal diaryl-substituted isoxazoles) enhanced potency against hepatocellular carcinoma and breast cancer cell lines (IC50 = 2.2–3.2 μM vs. reduced activity for 4-chloro analogues). The methyl group’s similar size but non-polar nature likely improves hydrophobic interactions with cellular targets .
4-Chloro vs. Larger Substituents (e.g., 4-Bromo, 4-Trifluoromethyl)
- In synthetic cathinones, larger 4-position substituents (e.g., bromo, methoxy) increased selectivity for serotonin transporters (SERT) over dopamine/norepinephrine transporters (DAT/NET), reducing abuse liability. However, 4-chloro derivatives (e.g., 4-CMC) exhibited effects similar to 4-methyl analogues (e.g., mephedrone), highlighting the balance between steric bulk and electronic properties in modulating neurotransmitter selectivity .
Chemical Reactivity and Stability
- Reactivity of Chlorine : The 4-chloro group in triphenylmethane derivatives can act as a leaving group in nucleophilic substitution reactions. For example, hydrolysis regenerates hydroxy compounds (e.g., 4-hydroxytriphenylmethane) . This contrasts with methyl or trifluoromethyl groups, which are inert under similar conditions.
- Degradation Pathways: Triphenylchloromethane (central chlorine) degrades to triphenylmethane in environmental matrices , but 4-chlorotriphenylmethane’s degradation mechanisms are less documented.
Environmental Fate and Persistence
- Biodegradation : Enzymes like triphenylmethane reductase (Tmr) catalyze the reduction of triphenylmethane dyes to leuco forms, but the impact of 4-chloro substitution on this process remains unclear .
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